molecular formula C22H28N4O3S B2930046 1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034389-63-2

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No. B2930046
CAS RN: 2034389-63-2
M. Wt: 428.55
InChI Key: OMCYDYMKMLZFDC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a cyclopenta[c]pyridazine ring, and a phenyl ring with an isopropylsulfonyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed various synthetic pathways and evaluated the biological activities of compounds similar to the one , focusing on their potential as therapeutic agents due to their structural features.

  • Antiviral Activity : A study on the synthesis and reactions of certain pyridazinone derivatives demonstrated their potential antiviral activities against HSV1 and HAV-MBB, highlighting the relevance of pyridazinone scaffolds in medicinal chemistry for developing antiviral agents (Attaby et al., 2006).

  • Herbicide Action Mechanism : Research into substituted pyridazinone compounds revealed their inhibitory effects on photosynthesis in plants, providing insights into their phytotoxicity mechanisms and potential applications as herbicides (Hilton et al., 1969).

  • Analgesic and Anti-inflammatory Properties : The synthesis of Mannich bases of arylpyridazinones explored their analgesic and anti-inflammatory activities, offering a foundation for developing new therapeutic agents with minimized side effects (Gökçe et al., 2005).

Chemical Characterization and Structural Analysis

Several studies have focused on the chemical synthesis, characterization, and structure-activity relationships of pyridazinone derivatives, providing valuable insights into their potential applications in drug design and development.

  • Synthesis and Characterization : Novel synthesis routes for piperazine-2,6-dione derivatives were explored, including their anticancer activity evaluation, underscoring the importance of structural modification in medicinal chemistry (Kumar et al., 2013).

  • Antibacterial and Antifungal Activities : The design and synthesis of azole-containing piperazine derivatives assessed their antibacterial, antifungal, and cytotoxic activities, indicating the broad therapeutic potential of such compounds (Gan et al., 2010).

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-16(2)30(28,29)19-8-6-17(7-9-19)14-22(27)26-12-10-25(11-13-26)21-15-18-4-3-5-20(18)23-24-21/h6-9,15-16H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCYDYMKMLZFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

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